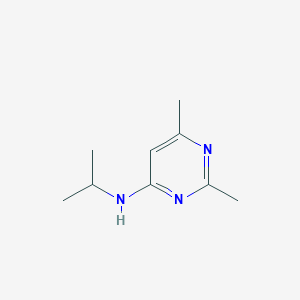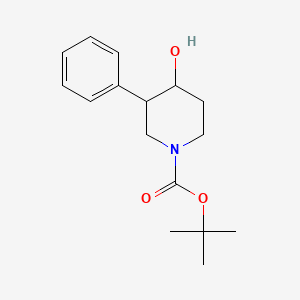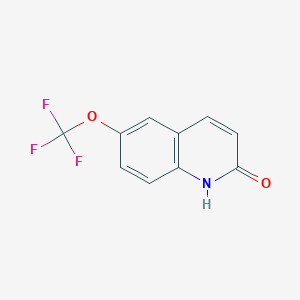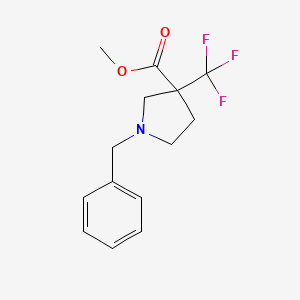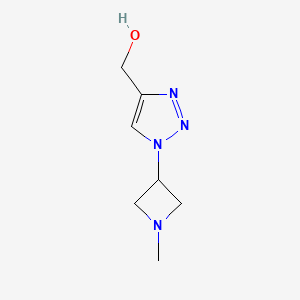
4-éthynyl-2H-chromén-2-one
Vue d'ensemble
Description
4-ethynyl-2H-chromen-2-one is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It has a molecular formula of C11H6O2 .
Molecular Structure Analysis
The molecular structure of 4-ethynyl-2H-chromen-2-one consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Applications De Recherche Scientifique
Recherche anticancéreuse
La structure du chromène, en particulier les 2H/4H-chromènes, a été identifiée comme ayant des propriétés anticancéreuses significatives. Le dérivé 4-éthynyl-2H-chromén-2-one peut être exploré pour son potentiel à inhiber la croissance et la prolifération des cellules cancéreuses. Son mécanisme peut impliquer la perturbation de la régulation du cycle cellulaire ou l'interférence avec les voies de signalisation cruciales pour la survie tumorale .
Applications antimicrobiennes
Les chromènes se sont révélés prometteurs en tant qu'agents antimicrobiens. Le 4-éthynylchromén-2-one pourrait être synthétisé et testé contre une variété de souches bactériennes et fongiques. Son efficacité pourrait être comparée à celle des composés antimicrobiens existants, et il pourrait potentiellement être utilisé dans le développement de nouveaux antibiotiques .
Potentiel anticonvulsivant
La recherche a indiqué que les chromènes présentent des activités anticonvulsivantes. Le This compound pourrait être étudié pour son efficacité à prévenir ou à réduire la fréquence des crises, éventuellement en modulant la libération de neurotransmetteurs ou l'activité des canaux ioniques .
Activité antidiabétique
La structure du chromène a été associée à des effets antidiabétiques. L'application du This compound dans la recherche sur le diabète pourrait impliquer l'étude de son impact sur la sécrétion ou la sensibilité à l'insuline, ainsi que son potentiel à protéger les cellules bêta du pancréas .
Agent antituberculeux
Compte tenu du défi permanent de la tuberculose et de l'émergence de souches résistantes aux médicaments, il existe un besoin d'agents thérapeutiques novateurs. Le This compound pourrait être un candidat pour l'activité antituberculeuse, justifiant une enquête sur son efficacité et son mécanisme d'action .
Inhibition enzymatique
Les inhibiteurs enzymatiques jouent un rôle crucial dans le développement de médicaments pour diverses maladies. Le composé This compound pourrait être étudié en tant qu'inhibiteur d'enzymes comme la monoamine oxydase (MAO), ce qui est pertinent dans des conditions telles que la dépression et la maladie de Parkinson .
Nanotechnologie et administration de médicaments
Les propriétés uniques des nanoparticules en font des systèmes d'administration de médicaments idéaux. Le This compound pourrait être incorporé dans des nanoparticules pour améliorer l'efficacité de l'administration de médicaments, cibler des tissus ou des cellules spécifiques et réduire les effets secondaires .
Chimie verte et synthèse durable
La synthèse du This compound peut être optimisée en utilisant les principes de la chimie verte. Cela inclut l'utilisation de catalyseurs respectueux de l'environnement et de méthodes durables, qui non seulement améliorent le processus de synthèse, mais s'alignent également sur les objectifs des pratiques chimiques écologiques .
Mécanisme D'action
Target of Action
The 4-Ethynyl-2H-Chromen-2-One, a derivative of chroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds
Mode of Action
It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The reaction of similar compounds proceeds via intra-molecular nucleophilic amination of the π-activated alkyne .
Biochemical Pathways
Compounds with the chroman-4-one framework have been known to exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of Action
It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
The action of 4-Ethynyl-2H-Chromen-2-One can be influenced by various environmental factors. For instance, the mechanochemical Pechmann procedures allow for avoiding the use of harsh reaction conditions . This method describes the preparation of similar compounds under a rapid and environment-friendly protocol using a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions .
Analyse Biochimique
Biochemical Properties
4-ethynyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 4-ethynyl-2H-chromen-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, such as apoptosis and cell proliferation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within the cell .
Molecular Mechanism
At the molecular level, 4-ethynyl-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Furthermore, 4-ethynyl-2H-chromen-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-ethynyl-2H-chromen-2-one in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can significantly impact its efficacy and safety. In vitro studies have shown that 4-ethynyl-2H-chromen-2-one remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light or heat. Long-term studies have also indicated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-ethynyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-ethynyl-2H-chromen-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound can affect the levels of specific metabolites, thereby altering the overall metabolic flux. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 4-ethynyl-2H-chromen-2-one within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects. The distribution of 4-ethynyl-2H-chromen-2-one within tissues also determines its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-ethynyl-2H-chromen-2-one is a key factor in its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Propriétés
IUPAC Name |
4-ethynylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYQBYVVOVUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)
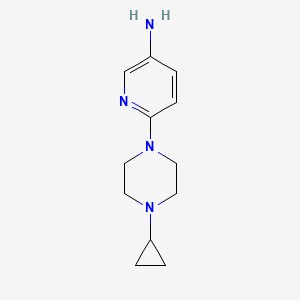
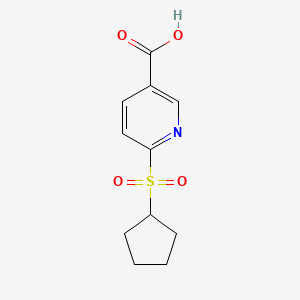
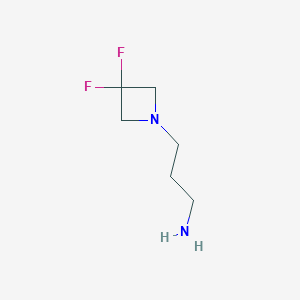
![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
